(2,6-Dimethylphenoxy)acetonitrile
Overview
Description
(2,6-Dimethylphenoxy)acetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pentacoordinate Triorganotin(IV) Compounds Synthesis : Chloro- and (2,6-Dimethylphenoxy)triorganostannanes interact with tris(dimethylamino)sulfonium chloride or 2,6-dimethylphenoxide in acetonitrile to form pentacoordinate stannate complexes. These complexes have been analyzed through various spectroscopy methods and X-ray crystallography, revealing hypervalent nature and trigonal-bipyramidal structures of anionic Sn(IV) species (Suzuki, Masaaki et al., 1990).
Polymerisation Rate Increase in 2,6-Dimethylphenol : Acetonitrile acts as a labile ligand for copper and prevents catalyst poisoning by hydrolysis, thus causing a significant increase in the polymerization rate of 2,6-dimethylphenol when used with copper-(1-methylimidazole) complexes as catalyst precursors (Gamez, P. et al., 2001).
Oxidative Coupling Reactions in Thermoplastics : Studies have shown the copper-catalyzed polymerization of 2,6-dimethylphenol in acetonitrile with structurally related dinucleating phenol-based "end-off" compartmental N, O, S-ligands. These catalysts have been essential for understanding the catalytic activities and parameters governing them (Huisman, M. et al., 2006).
Improvement in Copper-Catalyzed Oxidative Coupling : The use of small heterocyclic ligands in copper-catalyzed oxidative coupling of 2,6-dimethylphenol has been found to increase catalytic activity, influencing the production of high-performance engineering plastics (Gamez, P. et al., 2001).
Oxidation of 2,6-Dimethylphenol : The oxidation of 2,6-dimethylphenol by acid aqueous vanadium(V) solution has been studied in the presence of acetonitrile. This research has led to the understanding of the kinetics and products of the oxidation process, including monomeric and dimeric quinones (Johnson, Peter G. et al., 1983).
Copper (II)-Catalyzed Oxidative Coupling : The copper (II) nitrate-acetonitrile complex has been utilized in the oxidative coupling reaction of 2,6-dimethylphenol, indicating specific catalyst activity and its influence on the yield of C-C coupling products (Tsuruya, S. et al., 1977).
Grafting of Acetonitrile-Derived Films : Strongly bonded organic films with amino groups have been obtained on various surfaces by reducing 2,6-dimethyl benzenediazonium in acetonitrile. This process is significant for surface modification and material science applications (Berisha, Avni et al., 2010).
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWFCZVQNSMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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